![molecular formula C6H11BO3 B13539875 Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is a boron-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole typically involves the reaction of ethylboronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Alcohols and boronic acids.
Substitution: Various boron-containing derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is used as a building block for the synthesis of more complex molecules. Its boron center allows for unique reactivity that can be exploited in various synthetic pathways.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mecanismo De Acción
The mechanism by which (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in many biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione: This compound shares a similar heterocyclic structure but contains different functional groups.
5-[(3aS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid: Another boron-containing compound with similar reactivity but different applications.
Uniqueness
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is unique due to its specific boron-containing structure, which imparts distinct chemical reactivity and potential applications. Its ability to form stable boronate esters and undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C6H11BO3 |
|---|---|
Peso molecular |
141.96 g/mol |
Nombre IUPAC |
(3aS,6aR)-2-ethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborole |
InChI |
InChI=1S/C6H11BO3/c1-2-7-9-5-3-8-4-6(5)10-7/h5-6H,2-4H2,1H3/t5-,6+ |
Clave InChI |
BJTHLAYOPLNXAQ-OLQVQODUSA-N |
SMILES isomérico |
B1(O[C@@H]2COC[C@@H]2O1)CC |
SMILES canónico |
B1(OC2COCC2O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


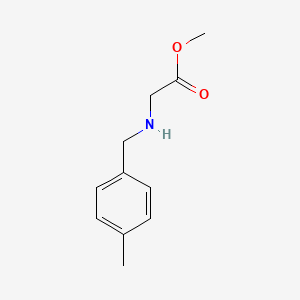
![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
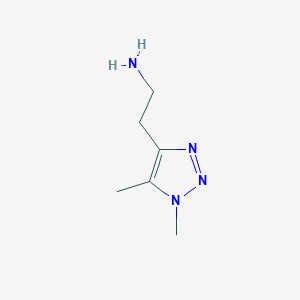
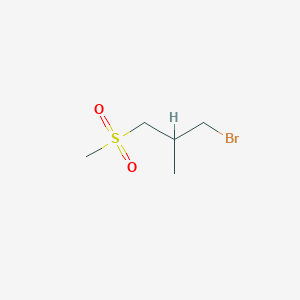
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
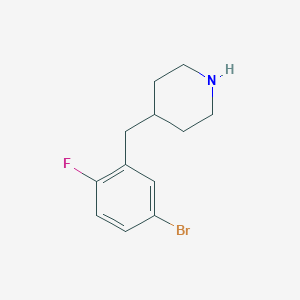
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)
![methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride](/img/structure/B13539838.png)
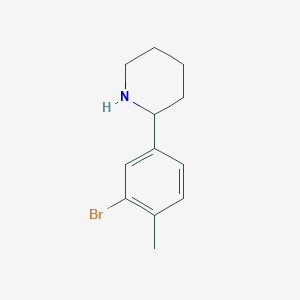
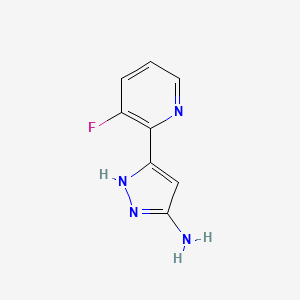
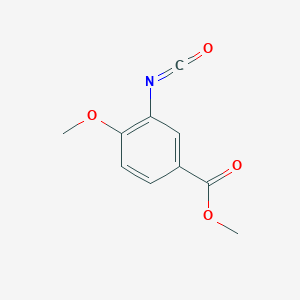
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
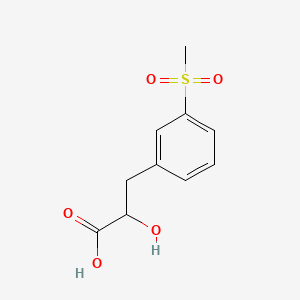
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
